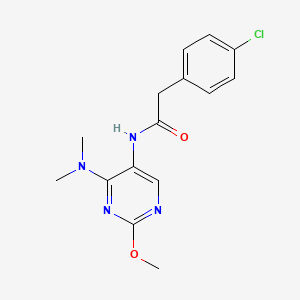![molecular formula C30H30N4O7S B2405473 N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-16-4](/img/structure/B2405473.png)
N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C30H30N4O7S and its molecular weight is 590.65. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
A study demonstrated the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes compounds structurally related to the queried chemical. These compounds exhibited significant antioxidant activity, surpassing even ascorbic acid in some cases. Their anticancer activity was also notable, particularly against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Anti-Tubercular Agents
Derivatives of benzo[h]quinazolines, which are chemically related to the queried compound, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant activity, suggesting their potential as therapeutic agents against tuberculosis (Maurya et al., 2013).
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives, including those with benzenesulfonamide groups containing Schiff base, indicated their potential in photodynamic therapy for cancer treatment. Their properties, like high singlet oxygen quantum yield, make them suitable as Type II photosensitizers, offering a promising avenue for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Some quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activities. These derivatives showed significant antibacterial and antifungal activities, comparing favorably with standard antimicrobial agents. This research opens possibilities for the development of new antimicrobial drugs (Özyanik et al., 2012).
Radiopharmaceutical Research
Studies on the radiolabeling and biodistribution of benzo[g]quinazoline derivatives in tumor-bearing mice have been conducted. These studies offer insights into the development of radiopharmaceuticals for targeting tumor cells, showcasing the potential of these compounds in diagnostic and therapeutic applications (Al-Salahi et al., 2018).
Eigenschaften
IUPAC Name |
4-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-38-20-11-9-19(10-12-20)16-31-27(35)8-5-13-34-29(37)21-14-25-26(41-18-40-25)15-23(21)33-30(34)42-17-28(36)32-22-6-3-4-7-24(22)39-2/h3-4,6-7,9-12,14-15H,5,8,13,16-18H2,1-2H3,(H,31,35)(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOSBLTKCJLNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=CC=C5OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

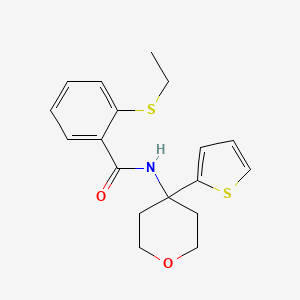

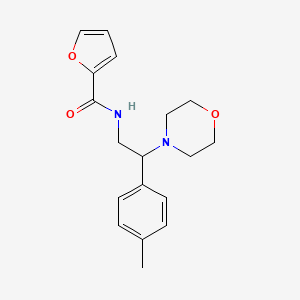
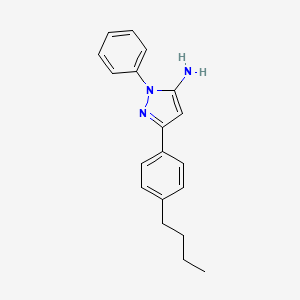

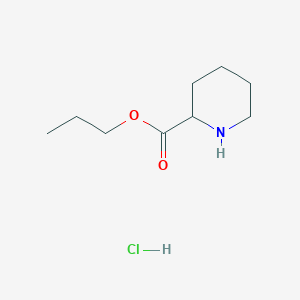
![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
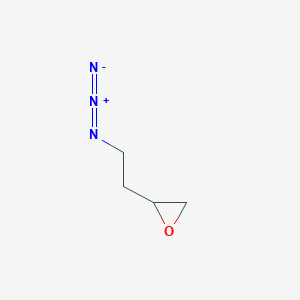
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405412.png)
